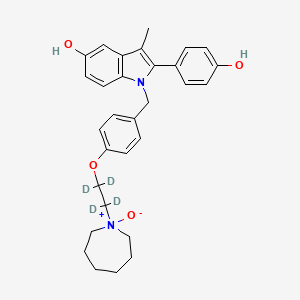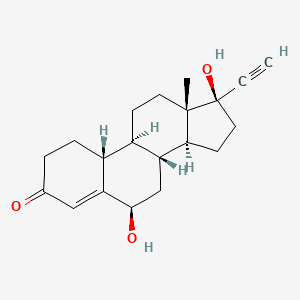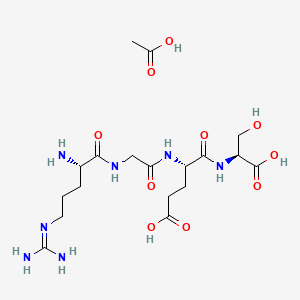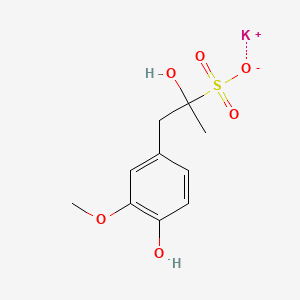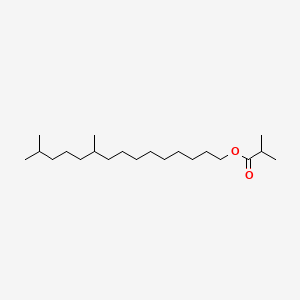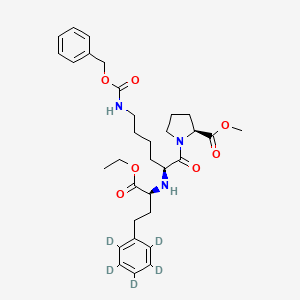
Trandolaprilat Diketopiperazine
Übersicht
Beschreibung
Trandolaprilat diketopiperazine is an analog of trandolapril, a medication used to treat high blood pressure. This compound has garnered interest due to its potential anticancer properties by acting as an inhibitor of several kinases involved in cancer cell growth and apoptosis . This compound is a cyclic dipeptide, specifically a 2,5-diketopiperazine, which is a class of compounds known for their diverse biological activities .
Wirkmechanismus
Target of Action
Trandolaprilat, the biologically active metabolite of Trandolapril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Trandolaprilat is the RAAS. By inhibiting ACE and reducing ATII levels, Trandolaprilat disrupts this system, leading to vasodilation and a subsequent decrease in blood pressure . The reduction of ATII also decreases the secretion of aldosterone, a hormone that promotes sodium and water retention, further contributing to the antihypertensive effect .
Pharmacokinetics
Trandolapril is metabolized in the liver to its active form, Trandolaprilat . The pharmacokinetics of Trandolaprilat is dose-dependent but in a non-linear fashion . The cumulative urine excretion of Trandolapril and Trandolaprilat was found to be between 5.51% and 7.41% for different doses . In a multiple-dose study, there was no Trandolapril accumulation, but there was mild Trandolaprilat accumulation .
Result of Action
The molecular and cellular effects of Trandolaprilat’s action primarily involve the reduction of blood pressure. This is achieved through the inhibition of ACE, leading to decreased levels of ATII and aldosterone, resulting in vasodilation and decreased fluid volume .
Action Environment
The action, efficacy, and stability of Trandolaprilat can be influenced by various environmental factors. For instance, the absorption of Trandolapril, the prodrug of Trandolaprilat, is slowed with food . Additionally, the plasma concentration of Trandolapril is increased in elderly patients . Renal and hepatic function also significantly impact the pharmacokinetics of Trandolapril and Trandolaprilat .
Biochemische Analyse
Biochemical Properties
Trandolaprilat Diketopiperazine plays a crucial role in biochemical reactions, particularly in the inhibition of ACE. This compound interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to a decrease in blood pressure and has therapeutic implications for the treatment of hypertension and heart failure . Additionally, this compound interacts with other biomolecules such as proteins and enzymes involved in the renin-angiotensin-aldosterone system (RAAS), further modulating blood pressure and fluid balance .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In endothelial cells, it inhibits the production of angiotensin II, leading to vasodilation and improved blood flow . In cardiac cells, it reduces the workload on the heart by decreasing afterload and preload, which can be beneficial in conditions such as heart failure . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ACE and other related enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ACE, thereby inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to a decrease in vasoconstriction and aldosterone secretion . The compound also affects gene expression by modulating the levels of angiotensin II, which in turn influences the expression of genes involved in blood pressure regulation and fluid balance . Additionally, this compound may interact with other biomolecules, such as kinins and bradykinin, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity on ACE for extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of blood pressure regulation and cardiac function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits ACE and reduces blood pressure without significant adverse effects . At higher doses, it may cause toxic effects such as hypotension, renal impairment, and electrolyte imbalances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of trandolapril . The compound is formed through the cyclization of trandolaprilat, which is the active metabolite of trandolapril . It interacts with enzymes such as esterases and peptidases, which facilitate its formation and degradation . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of ACE and other related enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is primarily transported through the bloodstream and distributed to target tissues such as the heart, kidneys, and blood vessels . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific tissues . The localization and accumulation of this compound in these tissues contribute to its therapeutic effects on blood pressure and cardiac function .
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. The compound is primarily found in the cytoplasm and the endoplasmic reticulum, where it interacts with ACE and other related enzymes . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its inhibitory activity on ACE and its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trandolaprilat diketopiperazine involves the cyclization of trandolaprilat. The ester group of trandolapril is cleaved, primarily in the liver, converting it to trandolaprilat, the active metabolite. This metabolite can then undergo further cyclization to form the diketopiperazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of trandolapril, followed by its conversion to trandolaprilat and subsequent cyclization to form the diketopiperazine derivative. The process typically involves standard organic synthesis techniques, including ester hydrolysis and cyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Trandolaprilat diketopiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the diketopiperazine ring, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of different derivatives with varying biological properties.
Substitution: Substitution reactions can introduce different functional groups into the diketopiperazine ring, enhancing its activity or specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives can be further studied for their therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Trandolaprilat diketopiperazine has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of diketopiperazines.
Biology: It is used to investigate the role of diketopiperazines in cellular processes and their potential as signaling molecules.
Medicine: Its potential anticancer properties make it a candidate for developing new cancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to trandolaprilat diketopiperazine include other diketopiperazines and cyclic dipeptides, such as:
Cyclo(L-Pro-L-Leu): Known for its antimicrobial properties.
Cyclo(L-Pro-L-Tyr): Studied for its potential neuroprotective effects.
Cyclo(L-Pro-L-Phe): Investigated for its antioxidant activity.
Uniqueness
This compound is unique due to its origin as a derivative of trandolapril, a well-known antihypertensive drug. Its potential anticancer properties and ability to inhibit multiple kinases set it apart from other diketopiperazines, making it a promising candidate for further research and development in cancer therapy .
Eigenschaften
IUPAC Name |
(2R)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-14-20(25)24-17-10-6-5-9-16(17)13-19(24)21(26)23(14)18(22(27)28)12-11-15-7-3-2-4-8-15/h2-4,7-8,14,16-19H,5-6,9-13H2,1H3,(H,27,28)/t14-,16+,17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVWPQFHTVGGLP-YYTXDEJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C3CCCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)N1[C@H](CCC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858501 | |
| Record name | (2R)-2-[(3S,5aS,9aR,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149756-14-9 | |
| Record name | (2R)-2-[(3S,5aS,9aR,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



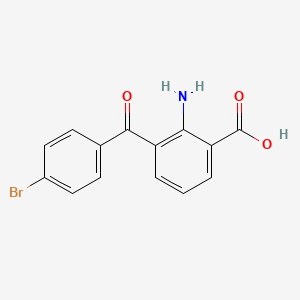
![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)
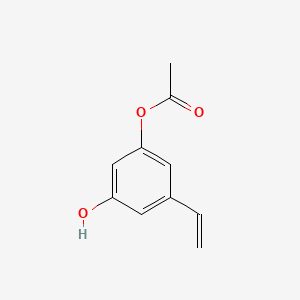
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)
